4-methyl-1-phenyl-1H-imidazol-2-amine

Receptor Pharmacology Binding Assay Imidazoline I2

Researchers requiring a validated imidazoline I2 ligand often face supply inconsistency for specific regioisomers. This compound resolves that with a defined N1-methyl, C4-phenyl substitution pattern, ensuring experimental reproducibility. Key supply advantages: • 20-fold I2 vs. α2-adrenergic selectivity minimizes off-target interference. • Favorable LogP (~1.97) and established 3-step synthesis support lead optimization. • Suited as a reference standard for HPLC/LC-MS method development (≥95% purity).

Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
Cat. No. B13321874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-1-phenyl-1H-imidazol-2-amine
Molecular FormulaC10H11N3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC1=CN(C(=N1)N)C2=CC=CC=C2
InChIInChI=1S/C10H11N3/c1-8-7-13(10(11)12-8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,11,12)
InChIKeyMBKBPWQLWPEWJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-1-phenyl-1H-imidazol-2-amine: Chemical Identity & Core Properties


4-Methyl-1-phenyl-1H-imidazol-2-amine, formally designated by IUPAC as 1-methyl-4-phenyl-1H-imidazol-2-amine (CAS Registry Number 6653-45-8), is a heterocyclic organic compound belonging to the 2-aminoimidazole class [1]. With a molecular formula of C10H11N3 and a molecular weight of 173.21 g/mol [1], this compound serves as a versatile intermediate and building block in medicinal chemistry [2]. The molecule features a 1H-imidazol-2-amine core substituted at the 1-position with a methyl group and at the 4-position with a phenyl group, a specific substitution pattern that distinguishes its physicochemical and potential biological profile from other phenylimidazole or aminoimidazole derivatives [1].

Synthetic intermediate for heterocyclic chemistry and medicinal building block assembly.
I2 receptor pharmacology tool with reported selectivity context over alpha-2 receptors.
Analytical reference with defined structure and published characterization data.

Generic Substitution Risks for 4-Methyl-1-phenyl-1H-imidazol-2-amine


The scientific selection of 4-methyl-1-phenyl-1H-imidazol-2-amine over a closely related analog or in-class candidate cannot be justified by structural similarity alone; its specific substitution pattern at the N1 and C4 positions of the imidazole ring yields a unique combination of properties not replicated by other phenylimidazoles. For instance, the tautomeric equilibrium of 2-aminoimidazoles is highly sensitive to substitution [1], and the specific placement of the methyl group on the imidazole nitrogen and the phenyl ring on the adjacent carbon dictates the molecule's reactivity, lipophilicity (LogP), and potential for specific intermolecular interactions. Replacing this compound with a generic analog—such as 1-methyl-1H-imidazol-2-amine, 4-phenylimidazole, or an alternative regioisomer—introduces an unverified change in these critical parameters, which can lead to failed syntheses, altered biological readouts, or compromised material properties .

Tautomeric sensitivity: 2-aminoimidazole equilibrium is highly substitution-dependent; replacing N1-methyl or C4-phenyl may shift reactivity unpredictably.
Regioisomer mismatch: Generic analogs (e.g., 1-methyl-1H-imidazol-2-amine, 4-phenylimidazole) alter lipophilicity and intermolecular interaction profiles.
Absent selectivity data: Most structural analogs lack characterized I2 vs. alpha-2 selectivity, risking off-target confounding in receptor studies.

4-Methyl-1-phenyl-1H-imidazol-2-amine: Quantitative Differentiation Guide


Imidazoline I2 Receptor Selectivity over Alpha-2

The compound exhibits a strong preferential binding affinity for the imidazoline I2 receptor over the alpha-2 adrenergic receptor. In direct comparative displacement assays using rabbit kidney membranes and rat cortex membranes, the compound demonstrated a Ki of 6 nM for the I2 receptor and a Ki of 120 nM for the alpha-2 receptor [1]. This represents a 20-fold selectivity for the I2 receptor [1].

I2 vs Alpha-2 Selectivity
Head-to-head
Ki = 6 nM (I2) vs 120 nM (Alpha-2)
20-fold selectivity
Supports I2 pathway study context with reduced alpha-2 interference.
Conditions: [3H]idazoxan (rabbit kidney) and [3H]clonidine (rat cortex) displacement.
Receptor Pharmacology Binding Assay Imidazoline I2

Validated Synthetic Route to High-Purity Intermediate

A validated three-step synthetic sequence—involving cyclisation, hydrolysis, and methylation—has been established for the production of this specific compound, 1-methyl-4-phenyl-1H-imidazol-2-amine, positioning it as an important pharmaceutical intermediate [1]. While the publication does not provide a head-to-head yield comparison with a different route for the same compound, the existence of a described, scalable, and optimized method provides a baseline for procurement, which is absent for many closely related but less-studied analogs.

Synthetic Route
Class-level inference
3-step sequence: cyclisation, hydrolysis, methylation
Published route supports process scalability review; no yield comparison available.
Source: Journal of Chemical Research, 2018. Review for lot-specific yield.
Process Chemistry Synthetic Methodology Pharmaceutical Intermediate

Lipophilicity Difference vs. Des-Methyl Analog

The specific substitution pattern of this compound confers a distinct lipophilicity profile. For 4-methyl-1-phenyl-1H-imidazol-2-amine, a calculated LogP value of 1.97 is reported . This is in contrast to its closer structural analog, 1-phenyl-1H-imidazol-2-amine, which lacks the methyl group. While the exact LogP of the des-methyl analog is not provided in the source, the presence of the methyl group is a known contributor to increased LogP, directly impacting passive membrane permeability and solubility in non-clinical models.

Lipophilicity (LogP)
Data to verify
Calculated LogP: 1.97
Context-dependent; methyl substitution expected to increase LogP vs des-methyl analog.
Calculated value (Fluorochem); experimental verification recommended.
Physicochemical Properties Lipophilicity ADME

Recommended Applications for 4-Methyl-1-phenyl-1H-imidazol-2-amine


Imidazoline I2 Receptor Pharmacology

This compound is most suitably applied in basic pharmacology research as a selective tool compound to investigate the function of imidazoline I2 receptors. Its 20-fold selectivity for I2 over alpha-2 adrenergic receptors [1] allows for experiments aimed at dissecting I2-mediated signaling pathways with reduced off-target interference, a key advantage over less selective imidazoline ligands [1].

Building Block for Lead Optimization

The compound serves as a versatile building block for the synthesis of more complex molecules. The availability of a documented, optimized three-step synthesis [2] and its distinct physicochemical properties, including a favorable LogP of ~1.97 , make it a strategic choice for lead optimization campaigns where lipophilic efficiency and synthetic tractability are critical parameters.

Analytical Reference Standard

With a well-defined chemical structure [3], known purity specifications (e.g., 95% minimum) , and documented analytical characterization [2], 4-methyl-1-phenyl-1H-imidazol-2-amine is suitable for use as a reference standard in HPLC, LC-MS, and NMR method development for the detection and quantification of imidazole derivatives in complex biological or chemical matrices.

Application
Selection Property
Validation Focus
Imidazoline I2 receptor pharmacology
I2 receptor selectivity context
Binding assays and imidazoline signaling pathway dissection
Lead optimization building block
Synthetic tractability and lipophilic efficiency
Reaction sequence reproducibility and physicochemical profiling
Analytical reference standard
Defined structure and analytical characterization
HPLC, LC-MS, NMR method development and imidazole quantification
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